molecular formula C25H25FN4O B2392853 3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 338415-61-5

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2392853
CAS No.: 338415-61-5
M. Wt: 416.5
InChI Key: HWJVBJJKIFMZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorophenyl, piperazino, methoxyphenyl, and imidazo[1,2-a]pyridine groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the methoxyphenyl group. The final steps involve the attachment of the fluorophenyl and piperazino groups through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the piperazino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated precursors with base catalysts like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and polymer synthesis.

    4-Chloromethcathinone: A stimulant drug with similar structural features.

Uniqueness

3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O/c1-31-20-11-9-19(10-12-20)25-23(30-13-5-4-8-24(30)27-25)18-28-14-16-29(17-15-28)22-7-3-2-6-21(22)26/h2-13H,14-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJVBJJKIFMZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.